molecular formula C35H40N2O3 B010605 ETHYL4-PHENYL-1-[4-[4-(4-PHENYL-3,6-DIHYDRO-2H-PYRIDIN-1-YL)BUTANOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE CAS No. 102395-70-0

ETHYL4-PHENYL-1-[4-[4-(4-PHENYL-3,6-DIHYDRO-2H-PYRIDIN-1-YL)BUTANOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B010605
CAS No.: 102395-70-0
M. Wt: 536.7 g/mol
InChI Key: TZKLOSMKBJLQIO-UHFFFAOYSA-N
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Description

Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester is a complex organic compound with the molecular formula C35H40N2O3 and a molecular weight of 536.7 g/mol. This compound is notable for its intricate structure, which includes multiple phenyl groups and a tetrahydropyridyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of isonipecotic acid derivatives, followed by the introduction of phenyl groups and the tetrahydropyridyl moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester include other derivatives of isonipecotic acid and compounds with similar structural features, such as multiple phenyl groups and tetrahydropyridyl moieties.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific chemical properties, which make it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further highlight its uniqueness.

Properties

CAS No.

102395-70-0

Molecular Formula

C35H40N2O3

Molecular Weight

536.7 g/mol

IUPAC Name

ethyl 4-phenyl-1-[4-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoyl]phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C35H40N2O3/c1-2-40-34(39)35(31-12-7-4-8-13-31)21-26-37(27-22-35)32-17-15-30(16-18-32)33(38)14-9-23-36-24-19-29(20-25-36)28-10-5-3-6-11-28/h3-8,10-13,15-19H,2,9,14,20-27H2,1H3

InChI Key

TZKLOSMKBJLQIO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)C2=CC=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2=CC=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=C5

Key on ui other cas no.

102395-70-0

Synonyms

ISONIPECOTIC ACID, 4-PHENYL-1-(p-(4-(4-PHENYL-1,2,5,6-TETRAHYDRO-1-PYR IDYL)BUTYR

Origin of Product

United States

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